5-Bromo-2-fluoroaniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

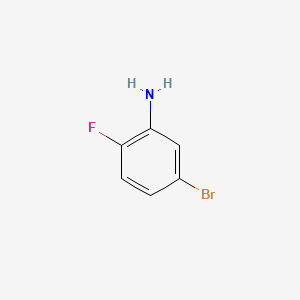

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWKOCXRCRSMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951845 | |

| Record name | 5-Bromo-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2924-09-6 | |

| Record name | 5-Bromo-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Identity in Research Contexts

In academic and commercial research, precise identification of chemical compounds is paramount. 5-Bromo-2-fluoroaniline is systematically named according to IUPAC nomenclature as this compound. nih.gov It is also commonly referred to in literature and chemical catalogs by synonyms such as 5-bromo-2-fluorobenzenamine and 2-fluoro-5-bromoaniline. nih.gov

The unequivocal identification of this compound in research and supply chains is ensured by its CAS (Chemical Abstracts Service) Registry Number, which is 2924-09-6. synquestlabs.comscbt.com Its chemical structure is defined by the molecular formula C6H5BrFN, and it has a molecular weight of approximately 190.01 g/mol . nih.govsynquestlabs.comscbt.com

Below is a table summarizing the key identifiers and properties of this compound.

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 2924-09-6 synquestlabs.comscbt.com |

| Molecular Formula | C6H5BrFN nih.govsynquestlabs.comscbt.com |

| Molecular Weight | 190.01 g/mol nih.govscbt.com |

| InChI Key | ADWKOCXRCRSMLQ-UHFFFAOYSA-N sigmaaldrich.com |

| Canonical SMILES | C1=CC(=C(C=C1Br)N)F |

| Appearance | White to light yellow crystalline solid or powder chemimpex.comlookchem.com |

| Melting Point | 27 °C to 35 °C chemimpex.comlookchem.comfishersci.com |

| Boiling Point | 105 °C at 12 mmHg lookchem.comfishersci.com |

| Solubility | Slightly soluble in water lookchem.comchemicalbook.comfishersci.ca |

Significance As a Research Intermediate and Building Block

Established Synthetic Routes for this compound

The synthesis of this compound can be achieved through several established routes, often involving multi-step processes that leverage common reactions in organic chemistry. These methods typically start from simpler, commercially available aniline (B41778) or benzene (B151609) derivatives.

Halogenation and Nitration Approaches

A common strategy for synthesizing substituted anilines involves the introduction of nitro groups and halogens onto an aromatic ring, followed by the reduction of the nitro group. smolecule.com One documented pathway to this compound begins with 4-fluoroaniline (B128567). google.com This process involves a sequence of reactions designed to install the substituents in the correct positions. smolecule.comgoogle.com

The synthesis proceeds in four main steps:

Acylation: 4-fluoroaniline is first reacted with an acylating agent, such as acetic anhydride (B1165640), to protect the amino group and form 4-fluoroacetanilide (B1213217). google.com This step prevents unwanted side reactions at the amino group in subsequent steps. smolecule.com

Nitration: The resulting 4-fluoroacetanilide undergoes nitration using a mixture of concentrated sulfuric acid and fuming nitric acid. This introduces a nitro group onto the ring, yielding 2-nitro-4-fluoroacetanilide. google.com The acetyl group helps direct the nitration to the desired position. smolecule.com

Bromination: The acetamido group is then replaced by bromine. This is often achieved through a Sandmeyer-type reaction where 2-nitro-4-fluoroacetanilide is treated with a brominating reagent, like cupric bromide in an acidic solution, to produce 2-bromo-5-fluoronitrobenzene. google.com

Reduction: The final step is the reduction of the nitro group on 2-bromo-5-fluoronitrobenzene to an amine, yielding the target molecule, this compound. google.com

This multi-step approach allows for controlled, regioselective installation of the required functional groups. smolecule.com

Reduction of Nitro Precursors

The most direct and widely reported method for the synthesis of this compound is the reduction of its immediate nitro precursor, 2-bromo-5-fluoronitrobenzene (also named 1-bromo-4-fluoro-2-nitrobenzene). smolecule.comchemicalbook.com This transformation is a staple in the synthesis of aromatic amines.

Several reducing systems have been employed for this purpose, with catalytic hydrogenation being a prominent method. The hydrogenation is commonly carried out using a Raney nickel catalyst under hydrogen pressure. smolecule.comgoogle.com To prevent the undesired side reaction of dehalogenation (loss of the bromine atom), a bromine inhibitor such as thanomin, morpholine (B109124), or hexahydroaniline is often added to the reaction mixture. google.com Another effective method involves using iron powder in an acidic medium, such as a mixture of acetic acid and ethanol (B145695), which refluxes to drive the reduction. chemicalbook.com

| Reducing System | Solvent/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| H₂ / Raney Nickel | Methanol (B129727), 1.0 MPa, 45°C, with inhibitor | 80-87% | >99% | google.com |

| Iron Powder / Acetic Acid | Ethanol, Reflux, 2 hours | Quantitative | Not specified | chemicalbook.com |

| Iron Powder / Acetic Acid | Ethanol, 80-85°C | 96.9% | 99.2% (HPLC) |

Synthesis from Related Fluoroaniline (B8554772) and Bromoaniline Derivatives

As detailed in section 2.1.1, a key synthetic route starts from a fluoroaniline derivative, specifically 4-fluoroaniline. google.com This pathway leverages the directing effects of the existing substituents to build the final molecule through a series of protection, nitration, and halogenation steps before a final reduction. smolecule.comgoogle.com

Syntheses starting from bromoaniline derivatives are also conceptually feasible, though less commonly detailed for this specific isomer in the reviewed literature. Such a route would typically involve the nitration of a bromoaniline, followed by fluorination, which can be challenging, or a diazotization-fluorination sequence (Balz-Schiemann reaction) on a different aminobromonitrobenzene precursor.

Derivatization Reactions and Functional Group Transformations

The chemical utility of this compound stems from the reactivity of its three distinct functional groups: the amino group, the bromine atom, and the fluorine atom.

Reactions at the Amino Group

The amino group (-NH₂) is a nucleophilic center and an activating group for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: The amino group strongly directs incoming electrophiles to the positions ortho and para to it. In the case of this compound, the para position (position 4) is open for substitution. For example, nitration with nitric and sulfuric acid introduces a nitro group at this position to yield 2-bromo-5-fluoro-4-nitroaniline. Similarly, sulfonation of this compound has been shown to produce 4-amino-2-bromo-5-fluorobenzenesulfonic acid. wiley.com

Diazotization: The primary amino group can react with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. smolecule.com These salts are highly versatile intermediates that can be converted into a wide array of functional groups. smolecule.com

Alkylation and Acylation: The nitrogen atom can act as a nucleophile, reacting with alkylating agents like benzyl (B1604629) bromide to form N-alkylated or N,N-dibenzylated products. Acylation with agents like acetic anhydride is also a common transformation. google.com

Reactions Involving Bromine and Fluorine Substituents

The halogen atoms on the aromatic ring, particularly the bromine, are key sites for functionalization, primarily through substitution reactions.

Nucleophilic Aromatic Substitution: The bromine atom is a better leaving group than fluorine and can be replaced by various nucleophiles. This is especially true in palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The C-Br bond is highly suitable for participating in reactions like the Suzuki-Miyaura coupling. In this reaction, this compound is reacted with an aryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a new carbon-carbon bond, effectively replacing the bromine with an aryl group. This is a powerful method for constructing complex biaryl structures. The electron-withdrawing nature of the fluorine atom can enhance the efficiency of this reaction.

| Reaction Type | Reagents/Conditions | Position of Reaction | Product Type | Source |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄, 0-5°C | C4 (para to -NH₂) | 2-Bromo-5-fluoro-4-nitroaniline | |

| Sulfonation | Amidosulfonic acid | C4 (para to -NH₂) | 4-Amino-2-bromo-5-fluorobenzenesulfonic acid | wiley.com |

| N,N-Dibenzylation | Benzyl bromide, NaHCO₃, 80°C | Amino group | N,N-dibenzyl-5-bromo-2-fluoroaniline | |

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, Base | C5 (Bromine site) | 5-Aryl-2-fluoroaniline derivatives |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) represents a fundamental class of reactions for the functionalization of haloaromatic compounds. In the context of this compound and its derivatives, the presence of electron-withdrawing groups and halogen substituents dictates the regioselectivity of nucleophilic attack. The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic substitution. core.ac.uk

In a multi-step synthesis starting from 4-bromo-2-fluoroaniline, the initial oxidation to 4-bromo-2-fluoro-nitrobenzene enhances the ring's susceptibility to SNAr. mdpi.com Subsequent reaction with 4-methyl-1H-imidazole, facilitated by potassium carbonate in dimethylformamide (DMF), results in the displacement of the fluorine atom to yield a mixture of N-aryl-4- and N-aryl-5-methylimidazoles. mdpi.com This transformation underscores the strategic use of an activating nitro group to facilitate the substitution of a fluorine atom over a bromine atom in an SNAr reaction. The fluorine atom's superior leaving group ability in SNAr reactions (F > Cl ≈ Br > I) is a key principle exploited in such syntheses. acs.org

Research has also demonstrated the potential for SNAr reactions on unactivated aryl fluorides using electrophotocatalysis, a method that avoids the need for strong bases and operates at ambient temperature. nih.gov While not specifically detailing this compound, this methodology presents a promising avenue for future synthetic strategies involving this compound.

Advanced Synthetic Techniques and Catalysis

The derivatization of this compound in academic research heavily relies on advanced synthetic techniques, particularly transition-metal-catalyzed cross-coupling reactions. These methods offer powerful tools for the construction of complex molecular architectures from relatively simple precursors.

Cross-Coupling Reactions in Derivatization (e.g., Suzuki Coupling for Aryl Substitutions)

The bromine atom in this compound and its derivatives serves as a versatile handle for palladium-catalyzed cross-coupling reactions. evitachem.com The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a frequently employed strategy. For instance, the bromine at the 5-position can be selectively coupled with various aryl boronic acids using catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This allows for the introduction of diverse aryl substituents, leading to the synthesis of biaryl compounds.

The utility of the bromine atom for cross-coupling is a recurring theme in the synthesis of complex molecules. smolecule.com In the context of preparing biologically active compounds, the bromine atom enables transformations like Suzuki and Sonogashira couplings. One-pot procedures combining different reaction types, such as a Groebke–Blackburn–Bienaymé reaction followed by a Suzuki coupling, have been developed for related bromo-substituted amino-heterocycles, showcasing the modularity of these synthetic approaches. beilstein-journals.org

The chemoselectivity of these reactions is crucial. Palladium-catalyzed amination of related dihalopyridines has shown that the choice of ligand can direct the reaction to selectively substitute a bromine atom over a chlorine atom. researchgate.net This principle of selective activation of different halogen atoms is a powerful tool in multistep syntheses.

One-Pot Synthetic Sequences

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. A notable example involves the synthesis of a key intermediate for phosphodiesterase 2A inhibitors. Starting from aniline derivative 4 , a one-pot diazotization and intramolecular azo coupling using aqueous sodium nitrite in acetic acid afforded the tricyclic product 5 in a 93% yield. mdpi.com

Another example is the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for biologically active compounds. This synthesis involves a five-step sequence including nitration, chlorination, N-alkylation, reduction, and condensation. researchgate.net While not a single one-pot reaction in its entirety, the sequential nature of these transformations highlights the strategic planning involved in multi-step syntheses.

Chemoselectivity and Regioselectivity in Synthesis

Achieving high levels of chemoselectivity and regioselectivity is paramount in the synthesis of specifically substituted aromatic compounds like derivatives of this compound. The electronic properties of the substituents on the aniline ring play a critical role in directing incoming electrophiles or nucleophiles. smolecule.com

In electrophilic aromatic substitution reactions, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. For instance, the nitration of 2-bromo-5-fluoroaniline (B94856) with a mixture of nitric and sulfuric acids introduces a nitro group primarily at the para position relative to the amine. The existing bromine and fluorine atoms also influence the regiochemical outcome.

The selective functionalization of multi-halogenated pyridines demonstrates the fine control that can be achieved. In the case of 5-bromo-2-chloro-3-fluoropyridine, catalytic amination with a palladium catalyst and Xantphos as a ligand leads to the exclusive substitution of the bromine atom. researchgate.net Conversely, under neat conditions without a catalyst, substitution occurs preferentially at the 2-chloro position. researchgate.net Furthermore, SNAr conditions can be tuned to selectively replace the 3-fluoro group. researchgate.net

The bromination of anilines can also be controlled. A copper-catalyzed oxidative bromination of free anilines has been reported to be a novel and efficient method for producing bromoanilines with good regioselectivity. thieme-connect.com For meta-substituted anilines, electrophilic bromination with N-bromosuccinimide (NBS) shows solvent-dependent regioselectivity. thieme-connect.com

Process Optimization and Scale-Up Considerations for Research Synthesis

The transition from a laboratory-scale synthesis to a larger, more practical scale for research purposes requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility. For the synthesis of this compound and its derivatives, several factors are considered.

One of the common industrial routes to produce haloanilines is the catalytic hydrogenation of the corresponding nitroaromatics. The synthesis of 2-bromo-5-fluoroaniline from 2-bromo-5-fluoronitrobenzene using a Raney nickel catalyst is a well-documented example. chemicalbook.com Optimization of this process involves careful control of hydrogen pressure (typically 0.8–1.2 MPa) and temperature (40–50 °C). To prevent dehalogenation (loss of the bromine atom), a bromine inhibitor such as thanomin, hexahydroaniline, or morpholine is often added to the reaction mixture. google.com

A patent for the preparation of 2-bromo-5-fluoroaniline details a process that involves hydrogenation of 2-bromo-5-fluoronitrobenzene in methanol with a W-4 type Raney nickel catalyst and a bromine inhibitor. google.com The work-up procedure is also optimized, involving filtration under nitrogen, removal of methanol by distillation, and crystallization from n-hexane at low temperatures (3–5 °C) to afford the product in high yield (83-87%) and purity (>99%). google.com

The choice of reducing agent is also a key optimization parameter. While catalytic hydrogenation is common, other reducing systems like iron powder in acetic acid and ethanol can also be effective, sometimes offering higher yields. chemicalbook.com

The table below summarizes key parameters for the optimized synthesis of 2-bromo-5-fluoroaniline via hydrogenation of 2-bromo-5-fluoronitrobenzene.

| Parameter | Optimized Condition | Source |

| Catalyst | W-4 Raney Nickel | google.com |

| Hydrogen Pressure | 1.0 MPa | google.com |

| Temperature | 45 °C | google.com |

| Solvent | Methanol | google.com |

| Inhibitor | Thanomin, Hexahydroaniline, or Morpholine | google.com |

| Yield | 83-87% | google.com |

| Purity | >99% | google.com |

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in Drug Synthesis

5-Bromo-2-fluoroaniline serves as a versatile precursor in the synthesis of numerous biologically active molecules. Its chemical structure, featuring both bromine and fluorine atoms, provides multiple reaction sites for chemists to elaborate upon, enabling the construction of complex molecular architectures.

Synthesis of Anti-Cancer Agents

The quest for more effective and targeted cancer therapies has led medicinal chemists to explore novel molecular scaffolds. Fluorinated organic compounds, in particular, have shown significant promise as anti-cancer drugs. nih.gov The inclusion of fluorine can lead to enhanced pharmacological properties such as increased metabolic stability and bioavailability. nih.gov

While direct synthesis of a named anti-cancer agent from this compound is not prominently detailed in readily available literature, its structural motifs are present in various kinase inhibitors, a major class of anti-cancer drugs. For instance, the anilino-quinazoline and anilino-pyrimidine cores are common in tyrosine kinase inhibitors that target signaling pathways involved in tumor growth and proliferation. The substitution pattern of this compound makes it a plausible starting material for the synthesis of analogs of such inhibitors.

Furthermore, benzothiazole aniline (B41778) (BTA) derivatives have demonstrated selective antitumor properties. mdpi.com The synthesis of BTA ligands and their metal complexes is an active area of research for developing new chemotherapy agents. mdpi.com Given its aniline structure, this compound could be a valuable precursor for novel BTA derivatives.

Development of Antibiotics

The rising threat of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. While specific examples of antibiotics synthesized directly from this compound are not extensively documented, the synthesis of novel bioactive five-membered heterocycles with potential antibacterial properties is an active area of research. nih.gov The structural features of this compound make it a suitable starting material for the construction of various heterocyclic systems that form the core of many antibiotics. Research has shown that the presence of a bromo-substituent in certain synthesized compounds can induce high antibacterial potency. nih.gov

Precursor for Phosphodiesterase Inhibitors

Phosphodiesterase (PDE) inhibitors are a class of drugs used to treat a variety of conditions, including erectile dysfunction, pulmonary hypertension, and inflammatory diseases. frontiersin.orgnih.gov These drugs work by blocking the action of PDE enzymes, which are responsible for breaking down cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), important second messengers in cellular signaling. nih.gov

A study on a series of PDE9 inhibitors highlighted the impact of fluorine substitution on the molecule's properties, including its pKa and interaction with P-glycoprotein (Pgp), which is involved in drug efflux. nih.govresearchgate.net Although this study did not start from this compound, it underscores the importance of fluorinated anilines in the design of novel PDE inhibitors. The specific substitution pattern of this compound offers a unique starting point for the synthesis of new PDE inhibitor candidates with potentially improved pharmacokinetic profiles.

Intermediate for Other Biologically Active Compounds

Beyond the specific therapeutic areas mentioned above, this compound is a valuable intermediate for a wide range of other biologically active compounds. researchgate.net Its utility stems from its ability to participate in various chemical transformations to form complex heterocyclic structures, which are prevalent in many pharmaceuticals. nih.gov

Design and Synthesis of Novel Fluorinated Drug Scaffolds

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance their therapeutic properties. This compound, containing a fluorine atom on the aromatic ring, is an excellent starting material for the synthesis of novel fluorinated drug scaffolds.

Impact of Fluorine on Drug Properties (e.g., pKa, bioavailability, metabolic stability)

The presence of fluorine in a drug molecule can significantly influence its physicochemical and pharmacokinetic properties.

| Property | Impact of Fluorine |

| pKa | The high electronegativity of fluorine can lower the pKa of nearby functional groups, such as amines. nih.govnih.gov This can affect the drug's ionization state at physiological pH, influencing its solubility, permeability, and binding to its target. researchgate.netnih.gov |

| Bioavailability | Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. nih.govresearchgate.net This can lead to a more effective drug with a lower required dose. nih.gov |

| Metabolic Stability | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. nih.gov Replacing a hydrogen atom with fluorine at a site of metabolic attack can block oxidation by metabolic enzymes, such as cytochrome P450, thereby increasing the drug's metabolic stability and prolonging its half-life in the body. tandfonline.comresearchgate.net |

Influence of Halogenation on Receptor Affinity

The introduction of halogen atoms can profoundly impact a drug molecule's ability to bind to its target receptor. This is due to a combination of factors, including changes in electron distribution, lipophilicity, and the potential for halogen bonding. While direct studies on this compound derivatives are limited in publicly available research, the broader principles of halogenation can be illustrated through structurally similar compounds.

For instance, the substitution of fluorine and bromine on an aniline ring, a core component of this compound, has been shown to be crucial for the activity of certain kinase inhibitors. The electronic properties of these halogens can alter the acidity of the aniline's amino group, which in turn can affect hydrogen bonding interactions within the receptor's binding site. Furthermore, the lipophilicity imparted by the bromine atom can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. nih.govbenthamscience.com

Radiolabeling and Imaging Agent Development

The development of radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET) is a rapidly advancing field in medicine. These imaging agents allow for the non-invasive visualization and quantification of biological processes at the molecular level.

Use in Radiolabeled Proliferation Markers (e.g., 5-[(76)Br]bromo-2'-fluoro-2'-deoxyuridine)

Tumor proliferation is a key hallmark of cancer, and the ability to measure it can provide valuable information for diagnosis and for monitoring the effectiveness of treatments. One such proliferation marker is 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside that is incorporated into the DNA of dividing cells. A radiolabeled version of a similar compound, 5-[(76)Br]bromo-2'-fluoro-2'-deoxyuridine, has been investigated as a PET tracer for imaging tumor proliferation.

The synthesis of related 5-bromo-1-(2-fluoro-2-deoxy-β-D-ribofuranosyl)uracil has been developed, providing a basis for the preparation of the radiolabeled analogue. nih.gov While the direct use of this compound as a precursor for the synthesis of the 5-bromouracil moiety in this specific radiotracer is not explicitly detailed in available literature, the synthesis of halogenated uracil derivatives often involves multi-step processes where various brominated and fluorinated building blocks can be utilized. chemicalbook.comwikipedia.org The development of such radiotracers highlights the importance of halogenated compounds in creating tools for advanced medical imaging.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are a fundamental aspect of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features that are essential for its therapeutic effects.

For derivatives of halogenated anilines, SAR studies have revealed important trends. For example, the position and nature of the halogen substituents can have a dramatic effect on a compound's potency and selectivity. In the context of kinase inhibitors, it has been shown that substitutions at the meta position of the aniline ring with halogen atoms can lead to highly potent compounds. drugdesign.org This is attributed to favorable interactions with a hydrophobic region of the kinase's ATP-binding site.

The combination of a bromine atom and a fluorine atom, as found in this compound, offers a unique set of properties for SAR exploration. The fluorine atom can enhance binding affinity and improve metabolic stability, while the larger bromine atom can be used to probe larger pockets within the binding site and can also serve as a site for further chemical modification.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations in Derivative Design

The inclusion of fluorine in drug candidates can significantly impact their metabolic stability. The carbon-fluorine bond is very strong, making it resistant to metabolic breakdown by enzymes in the body. nih.gov This can lead to a longer half-life and improved bioavailability of the drug.

The lipophilicity of a compound, which influences its ability to cross biological membranes, can be modulated by halogenation. Bromine substitution generally increases lipophilicity to a greater extent than fluorine. benthamscience.com By strategically incorporating this compound into a drug candidate, medicinal chemists can fine-tune its lipophilicity to achieve the desired balance between membrane permeability and aqueous solubility.

Applications in Materials Science Research

Synthesis of Specialty Polymers and Coatings

5-Bromo-2-fluoroaniline is utilized in the formulation and synthesis of specialty polymers and coatings. chemimpex.com The presence of halogen atoms (bromine and fluorine) in its structure is key to its utility. When this compound is polymerized or used as a comonomer, these halogens become part of the polymer backbone. This integration can enhance the performance characteristics of the resulting material, making it suitable for industrial applications where robustness is crucial. chemimpex.com

Development of Advanced Materials with Enhanced Properties

The introduction of this compound into polymer chains is a strategic approach to engineering advanced materials with specific, enhanced functionalities.

Copolymers synthesized using bromoaniline derivatives, such as poly(aniline-co-o-bromoaniline), have been investigated for their potential as semiconducting materials. dntb.gov.ua While polyaniline itself is a well-known conducting polymer, its processability can be limited. rjpbcs.com By copolymerizing aniline (B41778) with a substituted aniline like a bromoaniline, it is possible to create a material that combines the conductivity of polyaniline with improved solubility and processability. rjpbcs.com This strategy allows for the tuning of the material's electrical properties, yielding copolymers that fall within the semiconducting range, making them applicable for electronic devices. dntb.gov.uarjpbcs.com

Copolymerization Studies with Aniline Derivatives

Significant research has been conducted on the copolymerization of aniline with halogen-substituted anilines to create materials that balance electrical conductivity with processability.

Copolymers of aniline and o-bromoaniline have been successfully synthesized through chemical oxidative polymerization methods. semanticscholar.org In a typical synthesis, the monomers are polymerized in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate. qu.edu.qa The resulting copolymers, poly(aniline-co-o-bromoaniline), are then characterized to understand their structure and properties.

A variety of analytical techniques are employed for characterization:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the formation of the copolymer by identifying the characteristic vibrational bands of the benzenoid and quinoid rings, which are indicative of the polyaniline backbone. dntb.gov.uaresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra help in analyzing the electronic transitions within the polymer. The absorption bands corresponding to π-π* transitions provide insight into the extent of conjugation along the polymer chain. researchgate.netias.ac.in

X-ray Diffraction (XRD): XRD analysis is used to study the morphology of the copolymers, typically revealing their amorphous or semi-crystalline nature. dntb.gov.uaresearchgate.net

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and microstructure of the synthesized polymer. researchgate.net

The table below summarizes the characterization methods and their purpose in analyzing poly(aniline-co-o-bromoaniline).

| Characterization Technique | Purpose | Typical Findings |

| FT-IR Spectroscopy | Confirms copolymer formation and structural features. dntb.gov.uaresearchgate.net | Presence of characteristic benzenoid and quinoid stretching vibrations. dntb.gov.ua |

| UV-Vis Spectroscopy | Investigates electronic transitions and conjugation. researchgate.netias.ac.in | Absorption bands indicating π-π* transitions and exciton (B1674681) formation. ias.ac.in |

| X-ray Diffraction (XRD) | Determines the crystalline or amorphous nature of the polymer. researchgate.net | Often indicates an amorphous structure for copolymers. dntb.gov.ua |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and microstructure. researchgate.net | Provides images of the polymer's surface texture and particle shape. |

A key area of investigation for these copolymers is their electrical conductivity. Research shows that the properties of poly(aniline-co-bromoaniline) can be controlled by adjusting the monomer feed ratio during synthesis. rjpbcs.com Generally, polyaniline exhibits higher electrical conductivity than poly(halogen-substituted aniline)s. rjpbcs.com

The following table illustrates the general relationship between copolymer composition and electrical conductivity.

| Copolymer Composition | Aniline Content | Bromoaniline Content | Expected Relative Electrical Conductivity |

| Polyaniline (Homopolymer) | High | None | Highest |

| Copolymer A | High | Low | Medium-High |

| Copolymer B | Medium | Medium | Medium-Low |

| Copolymer C | Low | High | Low |

This controlled tuning of conductivity is crucial for developing materials tailored for specific electronic and semiconducting applications. rjpbcs.com

Thermal Stability and Solubility of Poly(fluoroaniline) Derivatives

While specific research on the homopolymer of this compound is not extensively detailed in available literature, the properties of such a polymer can be inferred from studies on related substituted polyanilines (PANI). The introduction of substituents onto the PANI backbone is a well-established strategy to enhance processability, particularly solubility. materialsciencejournal.orggoogle.com

Solubility: Unsubstituted PANI is notoriously difficult to process due to its poor solubility in common organic solvents. materialsciencejournal.org Copolymerization of aniline with substituted anilines, or the use of substituted anilines as the sole monomer, can improve solubility. researchgate.net The presence of bulky groups, such as bromine, and electronegative atoms like fluorine on the monomer unit would be expected to decrease the strong inter-chain interactions that render unsubstituted PANI insoluble. This disruption of chain packing generally leads to enhanced solubility in organic solvents such as N-Methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). researchgate.net For instance, studies on poly(o-anisidine) and poly(o-toluidine) have shown that alkoxy and alkyl groups improve solubility in many organic solvents compared to PANI. materialsciencejournal.org Similarly, copolymers of aniline with anthranilic esters are more soluble than their corresponding polyanilines. researchgate.net Therefore, a polymer derived from this compound would likely exhibit significantly better solubility than PANI, facilitating its processing into films and blends.

Thermal Stability: The thermal stability of polyaniline derivatives is a critical factor for their application in electronic devices and other areas where they might be exposed to elevated temperatures. Generally, the emeraldine (B8112657) base form of PANI is the most thermally stable. semanticscholar.org The stability is influenced by the dopant acid used, the polymer's oxidation state, and any substitutions on the monomer units. semanticscholar.organalis.com.my

Research on polyfluoroanilines and brominated polyanilines provides insight into the expected thermal properties. Thermogravimetric analysis (TGA) of PANI typically shows a multi-step degradation process, including the loss of moisture, removal of dopant, and finally, the breakdown of the polymer backbone. analis.com.myuitm.edu.my The introduction of halogen substituents can alter this profile. For instance, the incorporation of fluorine moieties has been studied in poly(aniline-co-fluoroaniline), and its thermal characteristics have been analyzed using TGA and Differential Scanning Calorimetry (DSC). researchgate.netmetu.edu.tr The strong C-F bond can potentially enhance thermal stability, while the bulkier C-Br bond might create steric hindrance that could affect chain interactions and degradation pathways. Studies on doped PANI have shown that it can be thermally stable up to 200°C or higher, depending on the dopant. researchgate.net A polymer containing this compound units would likely have a complex thermal degradation profile influenced by the sequential loss of the different substituents and the decomposition of the main chain.

The following table summarizes the expected influence of the substituents on the polymer properties based on general findings for substituted polyanilines.

| Property | Influence of -F Substituent | Influence of -Br Substituent | Expected Net Effect for Poly(this compound) |

| Solubility | Increases solubility by disrupting chain packing. | Increases solubility due to steric effects, weakening inter-chain bonds. google.com | Significantly enhanced solubility in polar organic solvents like NMP, DMSO, and DMF. researchgate.net |

| Thermal Stability | May increase stability due to the high C-F bond energy. | May alter degradation mechanism; HBr can be released during decomposition. researchgate.net | Complex thermal behavior; generally stable, with degradation likely occurring in multiple stages. semanticscholar.organalis.com.my |

| Conductivity | Generally decreases conductivity compared to PANI due to electronic and steric effects. researchgate.net | Typically reduces conductivity by disrupting conjugation along the polymer chain. | Lower conductivity than unsubstituted PANI is expected. |

Application in Dyes and Pigments Research

Aromatic amines are foundational precursors in the synthesis of a vast array of synthetic colorants, particularly azo dyes. unb.caekb.eg this compound serves as a valuable intermediate in this field, acting as the diazo component in the synthesis of novel dyes for various applications, including disperse dyes for synthetic fibers. ftstjournal.comtubitak.gov.tr

The synthesis of azo dyes is a two-stage process:

Diazotization: The primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt. ekb.egwpmucdn.com

Azo Coupling: The resulting diazonium salt, which is a potent electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, aromatic amines, or molecules with active methylene (B1212753) groups. ekb.egchemrevlett.com This electrophilic aromatic substitution reaction forms the characteristic and chromophoric azo group (-N=N-), linking the two aromatic rings. unb.ca

The specific shade and properties of the resulting dye are determined by the molecular structure of both the diazo component (this compound) and the coupling component. The electron-withdrawing nature of the fluorine and bromine atoms in the this compound moiety can influence the color of the final dye, often leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum.

This synthetic route can be used to produce a variety of dyes, including heterocyclic azo dyes, by using heterocyclic compounds as coupling partners. nih.gov For example, pyrazole (B372694) or thiazole (B1198619) derivatives can be used to create dyes with unique colors and potentially enhanced properties like lightfastness. nih.gov A study on the synthesis of azo dyes from the related compound 5-acetyl-2-bromoaniline demonstrated its reaction with various coupling agents like 2,6-xylenol and vanillin (B372448) to produce new colorants. chemrevlett.com A similar approach can be applied using this compound.

The table below illustrates potential azo dyes that could be synthesized from this compound and various coupling components.

| Diazo Component | Coupling Component | Resulting Dye Class | Potential Color Range |

| Diazotized this compound | N,N-Dimethylaniline | Monoazo Disperse Dye | Yellow to Orange mdpi.com |

| Diazotized this compound | 2-Naphthol | Monoazo Disperse Dye | Orange to Red nih.gov |

| Diazotized this compound | 5-Amino-3-methyl-1H-pyrazole | Heterocyclic Azo Dye | Yellow to Red nih.gov |

| Diazotized this compound | 2-Amino-1,3-thiazole | Heterocyclic Azo Dye | Red to Violet nih.gov |

| Diazotized this compound | 2,3-Naphthalenediol | Naphthol-based Azo Dye | Peach to Amber nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation of Derivatives

Spectroscopic techniques are fundamental in determining the molecular structure of newly synthesized derivatives of 5-Bromo-2-fluoroaniline. Each method provides unique information about the atomic and electronic arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amine group. For instance, in a related compound, 5-bromo-2,4-difluoroaniline, the two aromatic protons show distinct couplings to each other and to the two fluorine atoms. nih.gov The amine protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached substituents. The carbon atom attached to the fluorine atom will show a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. Similarly, the carbon atom bonded to bromine will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. For 4-fluoroaniline (B128567), the carbon attached to fluorine shows a doublet with a large coupling constant (J = 235.2 Hz). rsc.org

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR spectroscopy is an essential tool for characterization. wikipedia.org The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to the electronic environment. huji.ac.ilazom.com The ¹⁹F NMR spectrum of a this compound derivative would show a signal whose chemical shift provides information about the electronic effects of the other substituents on the aromatic ring. nih.gov Coupling between the fluorine nucleus and neighboring protons (HF coupling) can also be observed, providing further structural information.

| ¹H NMR Data for a Derivative: 4-Fluoroaniline | | :--- | :--- | | Protons | Chemical Shift (δ, ppm) | | NH₂ | 3.60 (s, 2H) | | Aromatic H | 6.62 (dd, J = 8.6, 4.5 Hz, 2H) | | Aromatic H | 6.89 (t, J = 8.0 Hz, 2H) |

| ¹³C NMR Data for a Derivative: 4-Fluoroaniline | | :--- | :--- | | Carbon | Chemical Shift (δ, ppm) | | C-F | 156.38 (d, J = 235.2 Hz) | | C-NH₂ | 142.57 (d, J = 2.0 Hz) | | Aromatic CH | 116.10 (d, J = 7.6 Hz) | | Aromatic CH | 115.69 (d, J = 22.4 Hz) |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound derivatives, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion would likely involve the loss of the bromine or fluorine atom, or the amine group. Alpha-cleavage, a common fragmentation pathway for amines, could also occur. surfacesciencewestern.com The analysis of these fragment ions helps to confirm the structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups within a molecule have characteristic vibrational frequencies.

In the IR and Raman spectra of this compound derivatives, one would expect to observe:

N-H stretching vibrations: Typically in the region of 3300-3500 cm⁻¹, often appearing as two bands for a primary amine.

C-N stretching vibrations: Usually found in the 1250-1350 cm⁻¹ region.

C-F stretching vibrations: These are typically strong bands in the IR spectrum, appearing in the range of 1000-1400 cm⁻¹.

C-Br stretching vibrations: These occur at lower frequencies, generally in the 500-600 cm⁻¹ region.

Aromatic C-H and C=C stretching vibrations: These are characteristic of the benzene (B151609) ring and appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of the observed vibrational bands. nih.govnih.gov

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound derivatives exhibit characteristic absorption bands in the UV-Vis region. These absorptions are due to π → π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring. The amino group, being an auxochrome, can cause a red shift (shift to longer wavelength) of the absorption bands.

Crystallographic Studies and Solid-State Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline solids.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) allows for the precise determination of the three-dimensional arrangement of atoms in a crystal lattice. For a crystalline derivative of this compound, an SC-XRD study would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity.

Furthermore, SC-XRD reveals the packing of molecules in the crystal and the nature of intermolecular interactions. mdpi.com In the solid state, molecules of this compound derivatives can be held together by various non-covalent interactions, including:

Hydrogen bonding: The amine group can act as a hydrogen bond donor, forming N-H···X bonds where X can be a fluorine atom or another electronegative atom from a neighboring molecule.

Halogen bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic site on an adjacent molecule.

π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other, leading to stabilizing π-π interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to represent different types of intermolecular interactions and their relative strengths.

The key intermolecular interactions anticipated for this compound include:

N-H···F and N-H···Br Hydrogen Bonds: The amine group can act as a hydrogen bond donor, forming interactions with the electronegative fluorine and bromine atoms of adjacent molecules.

C-H···F and C-H···Br Weak Hydrogen Bonds: The hydrogen atoms on the aromatic ring can also participate in weak hydrogen bonding with the halogen atoms.

Halogen-Halogen Interactions (Br···Br, Br···F): Interactions between halogen atoms on neighboring molecules can contribute to the stability of the crystal packing.

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for determining the purity of this compound and for its separation from reaction mixtures or starting materials. Both Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are routinely employed for these purposes.

Gas Chromatography (GC)

Gas Chromatography is a premier technique for assessing the purity of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. A detector at the end of the column measures the concentration of the compound as it elutes, producing a chromatogram.

Commercial suppliers of this compound commonly use GC to specify the purity of their products. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Table 1: Purity of Commercially Available this compound Determined by GC

| Supplier Reference | Purity Level |

| Supplier A thomassci.com | ≥ 98% |

| Supplier B tcichemicals.com | > 95.0% |

| Supplier C thermofisher.com | ≥ 97.5% |

While specific operational parameters such as column type, temperature program, and detector are not detailed in the available certificates of analysis, a general GC method for an analyte like this compound would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of GC conditions and can be used for identification when compared to a standard.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and versatile technique for the qualitative analysis of this compound. It is widely used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for larger-scale column chromatography.

In TLC, a small spot of the sample is applied to a plate coated with a thin layer of an adsorbent material, typically silica gel or alumina. The plate is then placed in a sealed chamber with a solvent or a mixture of solvents (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components.

The position of a compound on the developed chromatogram is characterized by its retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The R_f value is dependent on the stationary phase, the mobile phase, and the temperature.

For aromatic amines like this compound, various solvent systems can be employed. The choice of the eluent is crucial for achieving good separation. A common starting point for the separation of moderately polar compounds on silica gel is a mixture of a non-polar solvent and a more polar solvent.

Table 2: Potential TLC Solvent Systems for Aromatic Amines

| Solvent System | Polarity | Notes |

| Hexane:Ethyl Acetate | Adjustable | A common starting point, the ratio can be varied to optimize separation researchgate.net. |

| Toluene:Methanol (B129727) | Moderately Polar | Has been used for aniline-type bases on silica gel sciencemadness.org. |

| Benzene:Ethyl Acetate | Moderately Polar | Effective for separating derivatives of benzaldehyde sciencemadness.org. |

| Dichloromethane:Methanol | Polar | A small percentage of methanol can significantly increase the eluting power rochester.edu. |

After development, the spots can be visualized under UV light (if the compound is UV-active) or by using a staining agent, such as iodine vapor or a p-anisaldehyde solution, which reacts with the amine functionality to produce a colored spot researchgate.nettandfonline.com. The R_f value can then be calculated and compared with that of a reference standard to confirm the identity of the compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic properties of molecules, including their geometry, vibrational modes, and orbital energies.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For 5-Bromo-2-fluoroaniline, DFT calculations would typically be employed to predict bond lengths and angles. Following optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface but also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Br | Data not available | |

| C-F | Data not available | |

| C-N | Data not available | |

| C-C (aromatic) | Data not available | |

| C-C-N | Data not available | |

| C-C-Br | Data not available | |

| C-C-F | Data not available |

Note: Specific calculated values for this compound are not available in the searched literature. This table illustrates the typical data generated.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Properties for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: Specific calculated values for this compound are not available in the searched literature.

From the HOMO and LUMO energies, various global reactivity indices can be calculated. These descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity and stability.

Table 3: Global Reactivity Indices for this compound (Illustrative)

| Index | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Global Electrophilicity (ω) | χ2 / (2η) | Data not available |

Note: Specific calculated values for this compound are not available in the searched literature.

Hartree-Fock (HF) Computations

The Hartree-Fock (HF) method is another fundamental ab initio approach. While generally less accurate than DFT for many properties due to its neglect of electron correlation, it serves as a baseline for more advanced computational methods. HF calculations are often used to determine the molecular orbitals and electronic structure of a system. For this compound, HF computations would provide an alternative, albeit often less precise, set of molecular geometries and orbital energies compared to DFT.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential (typically colored red) around the electronegative fluorine and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amine group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. For this compound, NBO analysis could quantify the interactions between the lone pairs of the fluorine, bromine, and nitrogen atoms with the aromatic ring's π-system. This analysis helps to explain the stability of the molecule and the influence of the substituents on the electronic properties of the benzene (B151609) ring.

Prediction of Spectroscopic Properties

The spectroscopic properties of aniline (B41778) derivatives are frequently investigated using quantum chemical calculations. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for predicting vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra.

For related halogenated anilines, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482) and 2,6-dibromo-3-chloro-4-fluoroaniline, studies have shown a strong correlation between computed and experimental spectroscopic data. researchgate.netresearchgate.net The process involves optimizing the molecular geometry to its lowest energy state and then calculating the harmonic frequencies. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. researchgate.net

The vibrational assignments determine which specific molecular motions (stretching, bending, etc.) are responsible for each observed spectral band. For example, in substituted anilines, the N-H stretching vibrations of the amino group are typically observed in the 3300-3500 cm⁻¹ range. researchgate.net

Below is an illustrative table showing the kind of data generated in such studies, using a related compound as an example to demonstrate the methodology.

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

|---|---|---|---|

| νas(NH₂) | 3470 | 3477 | 3389 |

| νs(NH₂) | 3381 | 3383 | 3288 |

| ν(CH) | 3075 | 3074 | 3088 |

| σ(NH₂) | 1610 | 1606 | 1616 |

ν = stretching, σ = scissoring/bending, as = asymmetric, s = symmetric.

Computational Prediction of Biological Activities

In silico methods are instrumental in modern drug discovery for predicting the pharmacological potential of molecules, thereby saving time and resources.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. This helps in understanding the binding mechanism and affinity. While specific docking studies for this compound are not widely published, studies on its derivatives provide insight into the process.

For instance, a derivative, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, was studied for its antibacterial potential by docking it against various bacterial protein targets. nih.gov The results are typically quantified by a binding energy score (in kcal/mol), where a more negative value indicates a stronger, more stable interaction. These studies identified Dihydrofolate Reductase (DHFR) and Dehydrosqualene Synthase (DHSS) as potential targets for the derivative, with significant binding affinities. nih.gov

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| Dihydrofolate Reductase (DHFR) | -7.07 |

| Dehydrosqualene Synthase (DHSS) | -7.05 |

| DNA Gyrase | -6.52 |

| Undecaprenyl Pyrophosphate Synthase (UDPPS) | -6.42 |

| Glucose 6-Phosphate Synthase (GlmS) | -5.91 |

ADME properties determine the pharmacokinetic profile of a potential drug. Computational tools like SwissADME and admetSAR are widely used to predict these properties from a molecule's structure. frontiersin.orgmdpi.com These predictions help to identify compounds with favorable drug-likeness characteristics early in the discovery process. mdpi.com

Key parameters evaluated include:

Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Gastrointestinal (GI) Absorption: Predicts the likelihood of the compound being absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates if the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYP enzymes are crucial for drug metabolism.

Bioavailability Radar: A graphical method to quickly assess drug-likeness based on six physicochemical properties like lipophilicity, size, and polarity. mdpi.com

For aniline derivatives, these tools can effectively forecast their pharmacokinetic profiles, guiding chemical modifications to improve drug-like properties. researchgate.netbwise.kr

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. journaleras.com Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO response of molecules. The key parameters calculated are the dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β). mdpi.com

A high β value is indicative of a strong NLO response. These calculations often involve comparing the results to a standard reference molecule like urea. journaleras.com The presence of electron-donating groups (like -NH₂) and electron-withdrawing groups on an aromatic ring can enhance charge transfer and increase the hyperpolarizability. Studies on related molecules like 4-bromoanilinium perchlorate (B79767) have quantified these properties, showing that the calculated values can be significantly higher than that of urea, suggesting potential for NLO applications. mdpi.com The calculated values are typically converted from atomic units (a.u.) to electrostatic units (esu) for comparison. researchgate.netjournaleras.com

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | 13.5028 D |

| Polarizability (α) | 20.504 × 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 2.1218 × 10⁻³⁰ esu |

Mulliken Population and Charge Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on each atom within a molecule. researchgate.net This analysis provides critical information about the electronic distribution, identifying electrophilic and nucleophilic sites, which is essential for predicting chemical reactivity. researchgate.netbwise.kr

The charge distribution is calculated from the quantum mechanical wavefunction of the molecule. For substituted anilines, this analysis can reveal how the electron density is distributed across the aromatic ring and the substituents. For example, in 2-bromo-6-chloro-4-fluoroaniline, calculations have shown that the nitrogen atom of the amino group carries a negative charge, while the hydrogen atoms of the NH₂ group are positively charged, which is consistent with the known chemical behavior of anilines. researchgate.net This charge separation and intramolecular charge transfer are fundamental to the molecule's reactivity, spectroscopic behavior, and other properties. researchgate.net

Environmental and Safety Considerations in Research Handling

Safe Handling and Storage Practices for Research Laboratories

Proper handling and storage of 5-Bromo-2-fluoroaniline are critical to minimize exposure risks and ensure a safe laboratory environment. Adherence to established safety guidelines is mandatory for all personnel working with this and similar chemical compounds.

Personal Protective Equipment (PPE): When handling this compound, wearing appropriate personal protective equipment is the first line of defense. This includes:

Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes. fishersci.com

Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile gloves, are essential to prevent skin contact. rutgers.eduvanderbilt.edu It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after handling the compound. rutgers.edu

Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to protect the skin from accidental spills. rutgers.edu

Engineering Controls: To minimize inhalation exposure, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. fishersci.comrutgers.edu Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible in the immediate work area. fishersci.com

Handling Procedures:

Avoid direct contact with skin, eyes, and clothing. rutgers.edu

Do not inhale dust or vapors. tcichemicals.com

Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled and stored. fishersci.comtcichemicals.com

Use spark-proof tools and explosion-proof equipment where necessary, as fine dust may form explosive mixtures with air.

Wash hands and any exposed skin thoroughly after handling. fishersci.comtcichemicals.com

Storage Requirements: Proper storage of this compound is crucial for maintaining its stability and preventing accidental release.

Store in a tightly closed container in a dry, cool, and well-ventilated area. fishersci.combldpharm.com

Keep away from heat, sparks, and open flames.

The compound should be stored under an inert gas atmosphere as it is air-sensitive. tcichemicals.com

Store away from incompatible materials such as strong oxidizing agents. rutgers.edu

Containers should be clearly labeled with the chemical name and any associated hazards. vanderbilt.edu

Waste Disposal Protocols for Chemical Research

The disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local environmental regulations. Improper disposal can lead to environmental contamination and potential harm to human health.

Waste Identification and Segregation:

this compound waste should be classified as hazardous chemical waste.

It is crucial to segregate halogenated organic waste from other waste streams to ensure proper treatment and disposal. vanderbilt.edu Never mix incompatible wastes. dartmouth.edu

Containerization and Labeling:

Waste should be collected in designated, leak-proof, and chemically compatible containers. dartmouth.edu

The containers must be kept closed except when adding waste. dartmouth.edu

Each waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and the accumulation start date. dartmouth.edu

Disposal Methods:

Licensed Waste Disposal Contractor: The primary and recommended method for the disposal of this compound waste is through a licensed and reputable hazardous waste disposal company. fishersci.comunodc.org These companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound manner.

Incineration: High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds. unodc.org This process should be performed in a permitted hazardous waste incinerator to ensure complete combustion and to scrub harmful acidic gases (such as hydrogen bromide and hydrogen fluoride) from the exhaust.

Landfill: Direct disposal of untreated this compound in a landfill is not an acceptable practice.

Sewer Disposal: Under no circumstances should this compound or its waste be disposed of down the drain. dartmouth.edu This can lead to the contamination of water systems.

Empty Container Disposal:

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated. dartmouth.edu

Thoroughly rinsing the container with a suitable solvent is a common decontamination procedure. The rinsate must be collected and disposed of as hazardous waste. dartmouth.edu For highly toxic materials, it is often required that the container be triple-rinsed. dartmouth.edu

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The conventional synthesis of 5-Bromo-2-fluoroaniline typically involves the reduction of a nitroaromatic precursor, such as 4-bromo-1-fluoro-2-nitrobenzene (B1272216), often using methods like catalytic hydrogenation or reduction with iron powder in an ethanol-water system. chemicalbook.comchemicalbook.com While effective, researchers are actively exploring novel synthetic routes to improve efficiency, selectivity, and safety.

Recent advancements in organic synthesis offer promising avenues for new pathways. These include:

Domino Reactions: The development of domino or cascade reactions, where multiple bond-forming events occur in a single operation, could provide highly efficient routes to multi-substituted anilines from simple precursors. eurekalert.org

Advanced Catalysis: The use of novel catalytic systems is a significant area of exploration. This includes palladium-catalyzed synthesis from substrates like cyclohexanones and the development of aniline-based catalysts for selective halogenation reactions. researchgate.netacs.org For the reduction of halogenated nitroaromatics, high-performance catalysts such as Pt–V/C and Raney Co are being investigated to enhance selectivity and prevent dehalogenation. acs.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control for hazardous reactions like nitration and hydrogenation. Applying flow chemistry to the synthesis of this compound could lead to safer and more consistent production. mdpi.com

Alternative Halogenation Techniques: New methods for the regioselective halogenation of electron-rich aromatics, such as the treatment of N,N-dialkylaniline N-oxides with thionyl halides, could inspire alternative strategies for introducing the bromo substituent at a different stage of the synthesis. nih.govnih.gov

These emerging strategies aim to shorten synthetic sequences, reduce waste, and provide access to a wider range of aniline (B41778) derivatives under milder conditions.

| Synthetic Approach | Potential Advantages | Relevant Precursor Type |

| Domino Rearrangement | High efficiency, step economy | ortho-alkylated N-methoxyanilines eurekalert.org |

| Pd/C–Ethylene System | Use of non-aerobic conditions | Substituted cyclohexanones acs.org |

| Catalyst-Free Isoaromatization | Mild conditions, no metal catalyst | (E)-2-arylidene-3-cyclohexenones beilstein-journals.org |

| Selective Hydrogenation | High selectivity, suppression of dehalogenation | Halogenated nitroaromatics acs.org |

Development of Advanced Derivatives for Targeted Applications

The core structure of this compound is a valuable building block for creating advanced derivatives with highly specific biological activities. chemimpex.com Research is focused on leveraging this scaffold to design next-generation pharmaceuticals and agrochemicals.

In Medicinal Chemistry:

Anti-Cancer Agents: This compound is a key intermediate in the synthesis of various anti-cancer agents. chemimpex.com For instance, derivatives of 5-bromo-indole phytoalexins and 1-benzyl-5-bromoindolin-2-ones have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines like MCF-7 (breast cancer) and A-549 (lung cancer). mdpi.combeilstein-archives.org The fluorinated aniline moiety is also a component in the synthesis of activators for sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that acts as a tumor suppressor. ossila.com

Kinase Inhibitors: The indolin-2-one scaffold, often substituted with halogens like bromine and fluorine, is central to many potent kinase inhibitors used in cancer therapy. cancertreatmentjournal.com These inhibitors target enzymes like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis. The 5-bromo-2-fluoro substitution pattern can be integrated into such scaffolds to modulate potency, selectivity, and pharmacokinetic properties. cancertreatmentjournal.com

In Agrochemicals:

Herbicides and Pesticides: this compound serves as a precursor in the synthesis of modern agrochemicals. chemimpex.com For example, related halogenated anilines like 4-chloro-2-fluoroaniline (B1294793) are used to create protoporphyrinogen (B1215707) IX oxidase (PPO)-inhibiting herbicides, a class of compounds that provides effective weed control. ccspublishing.org.cn The unique electronic properties conferred by the bromine and fluorine atoms can be exploited to design new active ingredients with improved efficacy and better environmental profiles.

The development of these derivatives often involves structure-activity relationship (SAR) studies, where systematic modifications are made to the core structure to optimize biological activity and other key properties.

| Application Area | Target/Mechanism | Example Derivative Class |

| Oncology | SIRT6 Activation | MDL Compounds ossila.com |

| Oncology | VEGFR-2 Inhibition | 1-Benzyl-5-bromoindolin-2-ones mdpi.com |

| Oncology | Kinase Inhibition (VEGFR/PDGFR) | Pyrrole indolin-2-ones cancertreatmentjournal.com |

| Agriculture | PPO Inhibition | Pyrimidinedione Herbicides ccspublishing.org.cn |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

AI and ML models can accelerate the drug discovery process in several ways:

De Novo Design: Generative AI models can design novel molecules from scratch. By providing the this compound core as a starting fragment, these algorithms can generate vast virtual libraries of new derivatives tailored to bind to a specific biological target, such as a kinase or a receptor.

Property Prediction: Machine learning algorithms can be trained to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds. This allows researchers to screen libraries of potential derivatives of this compound in silico, prioritizing those with the highest probability of success before committing to costly and time-consuming chemical synthesis.